molecular formula C21H30N2O B12579026 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol CAS No. 213775-52-1

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol

Cat. No.: B12579026
CAS No.: 213775-52-1
M. Wt: 326.5 g/mol
InChI Key: OHBYIVYYMGLEQY-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a pyridin-2-ylmethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-di-tert-butylphenol and pyridin-2-ylmethylamine.

    Reaction Conditions: The reaction between 2,4-di-tert-butylphenol and pyridin-2-ylmethylamine is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butyl groups and the pyridin-2-ylmethylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: In biological research, this compound is investigated for its potential as an antioxidant due to the presence of the phenol group, which can scavenge free radicals and protect cells from oxidative damage.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is explored for its use as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and redox reactions, while the pyridin-2-ylmethylamino group can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: This compound shares the tert-butyl groups and pyridine ring but lacks the phenol group.

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Similar in having tert-butyl groups and a phenol ring, but with a different substituent on the phenol ring.

Uniqueness: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both tert-butyl groups and the pyridin-2-ylmethylamino group allows for diverse interactions and reactions, making it a versatile compound in various fields of research.

Properties

CAS No.

213775-52-1

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(pyridin-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C21H30N2O/c1-20(2,3)16-11-15(19(24)18(12-16)21(4,5)6)13-22-14-17-9-7-8-10-23-17/h7-12,22,24H,13-14H2,1-6H3

InChI Key

OHBYIVYYMGLEQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNCC2=CC=CC=N2

Origin of Product

United States

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